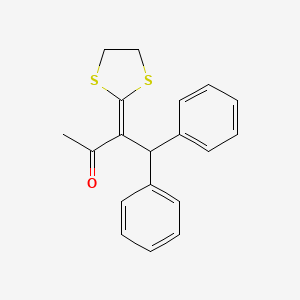
Hexadecan-2-yl tribromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecan-2-yl tribromoacetate is an organic compound with the molecular formula C18H33Br3O2. It is characterized by the presence of a long hexadecane chain attached to a tribromoacetate group. This compound is notable for its unique chemical structure, which includes a tribromoacetate moiety that imparts distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecan-2-yl tribromoacetate can be synthesized through the esterification of hexadecan-2-ol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Hexadecan-2-yl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The tribromoacetate moiety can be reduced to form hexadecan-2-yl acetate, with the removal of bromine atoms.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield hexadecan-2-ol and tribromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide or potassium thiocyanate, typically in an aprotic solvent like acetone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as hexadecan-2-yl iodide or hexadecan-2-yl thiocyanate.
Reduction: Hexadecan-2-yl acetate.
Hydrolysis: Hexadecan-2-ol and tribromoacetic acid.
Scientific Research Applications
Hexadecan-2-yl tribromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in substitution reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cell membranes and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of hexadecan-2-yl tribromoacetate involves its interaction with nucleophiles and reducing agents. The tribromoacetate group is highly reactive, allowing for various chemical transformations. In biological systems, the compound may interact with cell membranes, altering their properties and potentially affecting cellular functions. The exact molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
Hexadecan-2-yl tribromoacetate can be compared with other similar compounds, such as:
Hexadecan-2-yl acetate: Lacks the tribromoacetate group, making it less reactive in substitution reactions.
Hexadecan-2-yl dibromoacetate: Contains two bromine atoms, resulting in different reactivity and properties.
Hexadecan-2-yl monobromoacetate: Contains only one bromine atom, leading to distinct chemical behavior.
The uniqueness of this compound lies in its tribromoacetate group, which imparts specific reactivity and makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
922722-02-9 |
|---|---|
Molecular Formula |
C18H33Br3O2 |
Molecular Weight |
521.2 g/mol |
IUPAC Name |
hexadecan-2-yl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C18H33Br3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)23-17(22)18(19,20)21/h16H,3-15H2,1-2H3 |
InChI Key |
WQHLCGAEVFXJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)OC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)

![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)


![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)

